奥姆布拉布林
描述
Ombrabulin is an experimental drug candidate that was discovered by Ajinomoto and further developed by Sanofi-Aventis . It is a derivative of combretastatin A-4 and exerts its antitumor effect by disrupting the formation of blood vessels needed for tumor growth .
Synthesis Analysis
Ombrabulin is a synthetic derivative of the water-soluble vascular disrupting agent combretastatin A4 . The exact synthesis process is not detailed in the available resources.
Molecular Structure Analysis
Ombrabulin has a molecular formula of C21H26N2O6 and a molar mass of 402.447 g·mol−1 . It contains a total of 56 bonds, including 30 non-H bonds, 14 multiple
科学研究应用
Application in Oncology
Ombrabulin is a vascular disrupting agent that has been used in the field of oncology .
Summary of the Application
Ombrabulin rapidly reduces tumor blood flow and causes necrosis in vivo . It has shown promising preclinical activity and has been evaluated clinically as a monotherapy in patients with advanced solid tumors .
Methods of Application
In a phase I dose-escalation study, Ombrabulin was administered as a 30-minute infusion once every three weeks in patients with advanced solid malignancies . The dosage was escalated from 6 to 60 mg/m² .
Results or Outcomes
The recommended schedule for single-agent Ombrabulin is 50 mg/m² every 3 weeks . A patient with rectal cancer had a partial response and eight patients had stable disease lasting four months or more .
Application in Combination Therapy
Ombrabulin has also been studied in combination with other drugs for the treatment of solid tumors .
Summary of the Application
Ombrabulin has been combined with paclitaxel and carboplatin in a phase I study involving Japanese patients with advanced solid tumors, including cervical, ovarian, and uterine cancers .
Methods of Application
Ombrabulin (25, 30, or 35 mg/m²) was combined with paclitaxel (175 or 200 mg/m²) and carboplatin (AUC5 or AUC6) and administered by intravenous infusion once every 3 weeks .
Results or Outcomes
In total, 18 patients were recruited for this dose escalation study . Seven patients achieved partial response or better (38.9%), including one complete response, and seven of 18 patients had stable disease (38.9%) .
Application in Pharmacokinetics and Pharmacodynamics
Ombrabulin has been studied for its pharmacokinetic and pharmacodynamic properties .
Summary of the Application
Ombrabulin is rapidly converted to its active metabolite RPR258063 . The study was designed to determine the recommended phase II dose (RP2D) of single-agent ombrabulin administered once every three weeks in patients with advanced solid malignancies .
Methods of Application
Ombrabulin was escalated from 6 to 60 mg/m², with RP2D cohort expansion . Safety, tumor response, pharmacokinetics, and pharmacodynamic biomarkers were evaluated .
Results or Outcomes
Ombrabulin was rapidly converted to its active metabolite RPR258063 (half-life 17 minutes and 8.7 hours, respectively), both having dose-proportional exposure . Weak inhibition of CYP2C19-mediated metabolism occurred at the clinical doses used and there was no effect on CYP1A2 and CYP3A4 .
Application in Combination with Docetaxel and Cisplatin
Ombrabulin has been studied in combination with docetaxel and cisplatin for the treatment of advanced solid tumors .
Summary of the Application
The study was designed to evaluate the maximum tolerated dose/maximum administered dose, safety, pharmacokinetic, and efficacy profiles of ombrabulin combined with docetaxel and cisplatin in Japanese patients with solid tumors .
Methods of Application
The details of the methods of application are not available in the source .
Results or Outcomes
The results or outcomes of this application are not available in the source .
Application in Pharmacokinetics and Pharmacodynamics
Ombrabulin has been studied for its pharmacokinetic and pharmacodynamic properties .
Summary of the Application
Ombrabulin is rapidly converted to its active metabolite RPR258063 . The study was designed to determine the recommended phase II dose (RP2D) of single-agent ombrabulin administered once every three weeks in patients with advanced solid malignancies .
Methods of Application
Ombrabulin was escalated from 6 to 60 mg/m², with RP2D cohort expansion . Safety, tumor response, pharmacokinetics, and pharmacodynamic biomarkers were evaluated .
Results or Outcomes
Ombrabulin was rapidly converted to its active metabolite RPR258063 (half-life 17 minutes and 8.7 hours, respectively), both having dose-proportional exposure . Weak inhibition of CYP2C19-mediated metabolism occurred at the clinical doses used and there was no effect on CYP1A2 and CYP3A4 . A patient with rectal cancer had a partial response and eight patients had stable disease lasting four months or more .
Application in Combination with Docetaxel and Cisplatin
Ombrabulin has been studied in combination with docetaxel and cisplatin for the treatment of advanced solid tumors .
Summary of the Application
The study was designed to evaluate the maximum tolerated dose/maximum administered dose, safety, pharmacokinetic, and efficacy profiles of ombrabulin combined with docetaxel and cisplatin in Japanese patients with solid tumors .
Methods of Application
The details of the methods of application are not available in the source .
Results or Outcomes
The results or outcomes of this application are not available in the source .
属性
IUPAC Name |
(2S)-2-amino-3-hydroxy-N-[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6/c1-26-17-8-7-13(9-16(17)23-21(25)15(22)12-24)5-6-14-10-18(27-2)20(29-4)19(11-14)28-3/h5-11,15,24H,12,22H2,1-4H3,(H,23,25)/b6-5-/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWNTLSTOZFSCM-YVACAVLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50939477 | |
Record name | N-{2-Methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)vinyl]phenyl}-L-serinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50939477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ombrabulin | |
CAS RN |
181816-48-8 | |
Record name | Ombrabulin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=181816-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ombrabulin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181816488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ombrabulin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12882 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-{2-Methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)vinyl]phenyl}-L-serinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50939477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OMBRABULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82JB1524Q6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。